4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol
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Overview
Description
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol is a compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. The disruption of the cell cycle can lead to a halt in cell proliferation, inducing cell cycle arrest . This can have downstream effects on other cellular processes, including DNA replication and cell division .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, in addition to the induction of apoptosis within cells . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Biochemical Analysis
Biochemical Properties
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol interacts with several biomolecules, including enzymes and proteins. Its role in biochemical reactions centers around CDK2 inhibition, making it an appealing target for cancer therapy. The compound’s cytotoxic activities against various cell lines, such as MCF-7, HCT-116, and HepG-2, have been demonstrated . Notably, it exhibits superior cytotoxicity compared to sorafenib.
Cellular Effects
The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It significantly inhibits the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range. Its moderate activity against HepG-2 cells suggests potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through CDK2 inhibition. It interacts with the CDK2/cyclin A2 complex, leading to altered cell cycle progression and apoptosis induction . Molecular docking simulations confirm its favorable fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolopyrimidine core
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and aminoethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been investigated for their anticancer properties.
Uniqueness
4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds. This makes it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRWWTCTHDGACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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